Bienvenue dans la boutique en ligne BenchChem!

(S)-1-Boc-2-(tert-butyl)piperazine

Enantioselective synthesis Chiral resolution Pharmaceutical intermediates

(S)-1-Boc-2-(tert-butyl)piperazine (CAS 1263316-22-8) is a protected chiral piperazine building block distinguished by its absolute (S)-configuration at the C2 position, a tert-butyl substituent, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the N1 nitrogen. Its molecular formula is C13H26N2O2, with a molecular weight of 242.36 g/mol, a calculated XLogP3 of 2.200, and a topological polar surface area of 41.6 Ų.

Molecular Formula C13H26N2O2
Molecular Weight 242.36
CAS No. 1263316-22-8
Cat. No. B3228503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-2-(tert-butyl)piperazine
CAS1263316-22-8
Molecular FormulaC13H26N2O2
Molecular Weight242.36
Structural Identifiers
SMILESCC(C)(C)C1CNCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O2/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m1/s1
InChIKeyOYUQSTKTENQARL-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (S)-1-Boc-2-(tert-butyl)piperazine CAS 1263316-22-8 for Chiral Scaffold Engineering


(S)-1-Boc-2-(tert-butyl)piperazine (CAS 1263316-22-8) is a protected chiral piperazine building block distinguished by its absolute (S)-configuration at the C2 position, a tert-butyl substituent, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the N1 nitrogen . Its molecular formula is C13H26N2O2, with a molecular weight of 242.36 g/mol, a calculated XLogP3 of 2.200, and a topological polar surface area of 41.6 Ų . This compound is employed as a rigid stereochemical template in medicinal chemistry to enforce conformational constraint and provide a defined three-dimensional orientation for downstream derivatization .

Why (S)-1-Boc-2-(tert-butyl)piperazine Cannot Be Replaced by Its (R)-Enantiomer, Racemate, or Other Piperazine Analogs


The substitution of (S)-1-Boc-2-(tert-butyl)piperazine with its (R)-enantiomer, racemic mixture, or other piperazine derivatives is precluded by the stringent stereochemical requirements of target binding and functional activity. Enantiomers frequently exhibit divergent pharmacological profiles, with one enantiomer providing desired activity while the other may be inactive or induce off-target effects [1]. Furthermore, the bulky tert-butyl substituent at the C2 position imparts distinct conformational biases that influence ring puckering and substituent orientation, which cannot be replicated by analogs bearing smaller alkyl groups or lacking the stereocenter [2]. The Boc protecting group enables selective deprotection under mild acidic conditions without epimerization, a feature essential for preserving stereochemical integrity during multi-step synthesis [2].

Quantitative Differentiation: Comparative Performance Data for (S)-1-Boc-2-(tert-butyl)piperazine (CAS 1263316-22-8)


Enantiomeric Purity as a Prerequisite for Pharmacological Activity

The enantiomeric purity of (S)-1-Boc-2-(tert-butyl)piperazine is critical for ensuring desired pharmacological activity. The (S)-enantiomer is specifically required as a key intermediate in the synthesis of MK-639 (indinavir), an HIV protease inhibitor, where the (S)-configuration at the piperazine ring is essential for binding [1]. Asymmetric hydrogenation of a tetrahydropyrazine precursor using a chiral rhodium catalyst yielded the (S)-piperazine intermediate with 99% enantiomeric excess (ee), demonstrating the high stereochemical fidelity achievable with this scaffold [1]. In contrast, the racemic mixture would contain 50% of the inactive or less potent (R)-enantiomer, which would compromise downstream synthetic efficiency and final product purity.

Enantioselective synthesis Chiral resolution Pharmaceutical intermediates

Superior Enantiomeric Ratio in Dynamic Thermodynamic Resolution Compared to Alternative N′-Alkyl Substituents

In a study of dynamic thermodynamic resolution of lithiated N-Boc-N′-alkylpiperazines, the N′-tert-butyl derivative demonstrated the highest enantioselectivity among tested analogs. The product, an N-Boc-N′-tert-butyl-2-substituted piperazine, was formed with an enantiomeric ratio (er) of 81:19 [1]. This represents a significant improvement over other N′-alkyl substituents evaluated in the same study, which yielded lower enantioselectivity (data not explicitly reported for all analogs, but the N′-tert-butyl derivative was specifically identified as providing 'the best results') [1].

Dynamic thermodynamic resolution Chiral lithiation Asymmetric synthesis

Commercial Availability and Cost Comparison: (S)-Enantiomer vs. (R)-Enantiomer

Commercial availability and pricing can influence the selection of a specific enantiomer for research and development. The (S)-enantiomer (CAS 1263316-22-8) is readily available from multiple suppliers at a price of approximately $447.90 per gram (97% purity) . In contrast, the (R)-enantiomer (CAS 1382035-40-6) is available at a price of £1138.00 (approximately $1470) per gram (97% purity) , representing a price premium of over 3-fold. This cost differential may reflect differences in synthetic accessibility or market demand.

Chemical sourcing Cost analysis Procurement

Optimal Use Cases for (S)-1-Boc-2-(tert-butyl)piperazine Based on Verified Differentiation


Synthesis of Enantiopure HIV Protease Inhibitors

The (S)-enantiomer of 1-Boc-2-(tert-butyl)piperazine is a key intermediate in the synthesis of MK-639 (indinavir), an HIV protease inhibitor. Asymmetric hydrogenation of the corresponding tetrahydropyrazine yields the (S)-piperazine with 99% ee [1]. This high enantiomeric purity is essential for maintaining the efficacy and safety profile of the final drug product.

Asymmetric Synthesis Leveraging N′-tert-Butyl Stereocontrol

The N′-tert-butyl substituent in (S)-1-Boc-2-(tert-butyl)piperazine provides superior stereocontrol in asymmetric transformations, as demonstrated by the 81:19 enantiomeric ratio achieved in dynamic thermodynamic resolution [2]. This property is valuable for the construction of complex chiral molecules where high diastereoselectivity is required.

Cost-Effective Chiral Scaffold for Large-Scale Medicinal Chemistry Campaigns

With a commercial price of approximately $447.90/g , (S)-1-Boc-2-(tert-butyl)piperazine offers a significant cost advantage over its (R)-enantiomer (~$1470/g) . This makes it an economically attractive chiral building block for large-scale library synthesis and lead optimization programs where budget constraints are a consideration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Boc-2-(tert-butyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.